2-methyl-acrylate-PEG12-amine molecular weight and exact mass
2-methyl-acrylate-PEG12-amine molecular weight and exact mass
An In-Depth Technical Guide to 2-methyl-acrylate-PEG12-amine: Properties, Synthesis, and Applications in Advanced Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-methyl-acrylate-PEG12-amine, a heterobifunctional molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. We will delve into its core physicochemical properties, discuss the rationale behind its synthesis and characterization, and explore its applications, particularly in the development of sophisticated therapeutic platforms such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Strategic Importance of Heterobifunctional PEG Linkers
Polyethylene glycol (PEG) has become a cornerstone in pharmaceutical and biotechnological applications due to its biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic profiles of conjugated molecules.[1][2] The process of "PEGylation," the covalent attachment of PEG chains to molecules, can enhance solubility, extend circulation half-life, and reduce immunogenicity.[2][3]
2-methyl-acrylate-PEG12-amine is a prime example of a functionalized PEG linker, possessing two distinct reactive moieties at either end of a discrete-length 12-unit PEG chain. This heterobifunctional design is critical for multi-step conjugation strategies where controlled, sequential reactions are necessary. The amine group provides a nucleophilic handle for conjugation to various electrophiles, while the 2-methyl-acrylate group can participate in Michael addition reactions, making it a versatile tool for researchers.[4]
Physicochemical Properties of 2-methyl-acrylate-PEG12-amine
A precise understanding of the molecule's properties is fundamental for its effective application. The key quantitative data are summarized below.
| Property | Value | Source/Method |
| Molecular Weight | 613.74 g/mol | [5] |
| Exact Mass | 613.367344 Da | Calculated |
| Molecular Formula | C28H55NO13 | [5] |
| Purity | Typically ≥98% | [6] |
| Storage Condition | -20°C | [6] |
Synthesis and Characterization: A Validating Workflow
The synthesis and characterization of 2-methyl-acrylate-PEG12-amine require a systematic approach to ensure the final product's purity and structural integrity, which is paramount for its subsequent use in sensitive applications like drug development.
General Synthetic Approach
The synthesis of 2-methyl-acrylate-PEG12-amine typically involves a multi-step process. A common strategy is the esterification of a PEG molecule, which is mono-protected on one terminus (e.g., with a Boc group on the amine) and has a free hydroxyl on the other, with 2-methyl-acrylic acid or its activated derivative.[7] The final step would then be the deprotection of the amine group.
A generalized workflow for the synthesis and purification is illustrated below:
Caption: A generalized workflow for the synthesis, purification, and characterization of 2-methyl-acrylate-PEG12-amine.
Step-by-Step Characterization Protocol
To ensure the identity and purity of the final product, a suite of analytical techniques is employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To confirm the molecular structure.
-
Protocol:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Expected Results & Interpretation:
-
The ¹H NMR spectrum should show characteristic peaks for the vinyl protons of the acrylate group, the methyl group protons, the repeating ethylene glycol units (typically a broad signal around 3.6 ppm), and the protons adjacent to the amine and ester functionalities.[8]
-
The integration of these peaks can be used to confirm the ratio of the different parts of the molecule.[9][10]
-
The disappearance of signals corresponding to the protecting group (if used) confirms successful deprotection.
-
2. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.
-
-
Expected Results & Interpretation:
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value that matches the calculated exact mass (613.367344 Da).
-
The high-resolution mass spectrum should confirm the elemental formula (C28H55NO13).
-
3. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC):
-
Objective: To determine the purity of the compound.
-
Protocol:
-
Develop a suitable reversed-phase HPLC/UPLC method (e.g., using a C18 column with a water/acetonitrile gradient).
-
Inject a known concentration of the sample and analyze the chromatogram.
-
-
Expected Results & Interpretation:
-
A pure sample should ideally show a single major peak.
-
The purity can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
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Applications in Research and Drug Development
The heterobifunctional nature of 2-methyl-acrylate-PEG12-amine makes it a valuable linker in several advanced applications.
Antibody-Drug Conjugates (ADCs) and PROTACs
In the design of ADCs and PROTACs, the linker plays a crucial role in connecting the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic drug or an E3 ligase ligand).[11][12][13] The PEG component of the linker can improve the solubility and pharmacokinetics of the entire conjugate.[1][11] The amine and acrylate ends allow for directional and controlled conjugation to different functional groups on the targeting and payload molecules.
Caption: Conceptual application of 2-methyl-acrylate-PEG12-amine as a linker in ADC and PROTAC constructs.
Surface Modification and Nanoparticle Functionalization
The amine or acrylate groups can be used to attach the PEG linker to the surface of nanoparticles, quantum dots, or other materials.[11][14] This surface modification can improve the stability of the nanoparticles in biological media and provide a reactive handle for the subsequent attachment of targeting ligands or therapeutic agents.[14]
Conclusion
2-methyl-acrylate-PEG12-amine is a well-defined, heterobifunctional PEG linker with significant potential in drug development and materials science. Its discrete PEG length ensures batch-to-batch consistency, while its terminal amine and acrylate groups offer versatile conjugation possibilities. A thorough characterization using a combination of NMR, mass spectrometry, and chromatography is essential to validate its structure and purity, thereby ensuring its reliable performance in creating advanced therapeutic and diagnostic agents.
References
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NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]
-
PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. PMC. [Link]
-
Modern Chemistry & Applications. JenKem Technology. [Link]
-
Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate. [Link]
-
Structural Characterization of PEG-GCSF Using NMR. BioPharmaSpec. [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. MDPI. [Link]
- Method for synthesizing (methyl) acrylate.
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